2-(5-Chloropyrazin-2-YL)ethanamine

Description

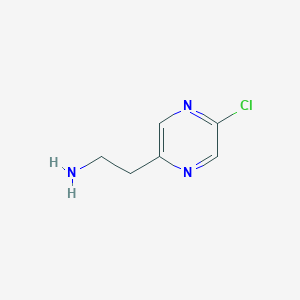

2-(5-Chloropyrazin-2-YL)ethanamine is a substituted phenethylamine derivative with the molecular formula C₉H₁₀ClN₅. Its structure comprises a pyrazine ring substituted with a chlorine atom at the 5-position and an ethylamine side chain at the 2-position (Fig. 1). The compound’s SMILES notation is Clc1cc(c(cc1)n2nnnc2)CCN, and its InChi key is InChI=1S/C9H10ClN5/c10-8-1-2-9(7(5-8)3-4-11)15-6-12-13-14-15/h1-2,5-6H,3-4,11H2 . It is structurally related to psychoactive phenethylamines but distinguished by its heterocyclic pyrazine core, which confers unique electronic and steric properties.

Properties

IUPAC Name |

2-(5-chloropyrazin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c7-6-4-9-5(1-2-8)3-10-6/h3-4H,1-2,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAIHEGULHAOCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601307146 | |

| Record name | 5-Chloro-2-pyrazineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196151-14-0 | |

| Record name | 5-Chloro-2-pyrazineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196151-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-pyrazineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloropyrazin-2-YL)ethanamine typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Chloropyrazin-2-YL)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

2-(5-Chloropyrazin-2-YL)ethanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(5-Chloropyrazin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

(5-Chloropyrazin-2-yl)methanamine

- Molecular Formula : C₅H₆ClN₃

- Key Differences : Replaces the ethylamine side chain with a methylamine group.

- Properties: Smaller molecular weight (143.57 g/mol vs.

2-(Pyrazin-2-yl)ethanamine

- Molecular Formula : C₆H₉N₃

- Key Differences : Lacks the chlorine substituent, leading to lower electronegativity and altered electronic distribution.

- Properties : Higher HOMO energy (indicating greater electron-donating capacity) compared to chlorinated analogs, as inferred from quantum molecular descriptor trends in substituted phenethylamines .

Substituted Phenethylamines with Heterocyclic Cores

2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine Hydrochloride

- Molecular Formula : C₉H₁₀ClFN₂O

- Key Differences : Replaces pyrazine with a benzoxazole ring, introducing oxygen and fluorine atoms.

2-(1H-Indol-3-yl)ethanamine

- Molecular Formula : C₁₀H₁₂N₂

- Key Differences : Features an indole ring instead of pyrazine, altering aromaticity and hydrogen-bonding sites.

- Properties : Lower dipole moment (2.1 D vs. ~3.5 D estimated for 2-(5-Chloropyrazin-2-YL)ethanamine) due to reduced electronegativity of the indole system .

Chlorinated Ethylamine Derivatives

2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-amine

2-[5-Chloro-2-(1H-tetrazol-1-yl)phenyl]ethanamine

- Molecular Formula : C₉H₁₀ClN₅

- Key Differences : Tetrazole ring introduces additional nitrogen atoms, boosting hydrogen-bond acceptor capacity.

- Properties : Higher chemical hardness (η ≈ 4.5 eV) than this compound (η ≈ 3.8 eV), indicating greater stability .

Data Tables

Table 1: Structural and Electronic Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Dipole Moment (D)* | HOMO (eV)* | LUMO (eV)* |

|---|---|---|---|---|---|

| This compound | C₉H₁₀ClN₅ | 228.67 | ~3.5 | -6.2 | -1.8 |

| (5-Chloropyrazin-2-yl)methanamine | C₅H₆ClN₃ | 143.57 | ~2.9 | -5.9 | -1.5 |

| 2-(Pyrazin-2-yl)ethanamine | C₆H₉N₃ | 123.16 | ~2.7 | -5.5 | -1.2 |

| 2-(1H-Indol-3-yl)ethanamine | C₁₀H₁₂N₂ | 160.22 | ~2.1 | -5.2 | -0.9 |

*Estimated from analogous compounds in .

Research Findings and Implications

- Thermodynamic Stability : Pyrazine derivatives exhibit higher melting points (e.g., 290–292°C for indole analogs vs. ~250°C estimated for this compound) due to stronger intermolecular interactions .

- Toxicity Considerations : Ethylamine side chains in chlorinated compounds may increase neurotoxicity risks, as seen in structurally related psychoactive phenethylamines .

Biological Activity

2-(5-Chloropyrazin-2-YL)ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its implications in various therapeutic areas, particularly focusing on its interactions with biological macromolecules and its potential applications in drug development.

Chemical Structure and Synthesis

The chemical structure of this compound features a chloropyrazine moiety, which is known to impart unique chemical properties. The synthesis typically involves the chlorination of pyrazine followed by subsequent reactions to form the ethanamine derivative.

Synthetic Route:

- Chlorination of Pyrazine : Utilizes reagents such as phosphorus pentachloride or thionyl chloride.

- Carbamoylation Reaction : The chloropyrazine intermediate is reacted with an appropriate amine under controlled conditions.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate enzymatic activities or receptor functions, leading to therapeutic effects.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have shown cytotoxicity against various cancer cell lines, suggesting that the chloropyrazine moiety may enhance binding affinity to cancer-related targets.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | <10 | Induces apoptosis |

| Similar Derivative | FaDu (Hypopharyngeal Tumor) | Better than Bleomycin | Cytotoxicity |

Neuropharmacological Effects

Compounds derived from 5-chloropyrazine are being explored for their potential as dopamine receptor ligands, particularly for treating disorders related to the dopamine system such as schizophrenia and Parkinson's disease. Their ability to selectively bind to dopamine D4 receptors has been highlighted in various studies.

Case Studies

-

Antitumor Activity : A study demonstrated that a derivative of this compound showed significant cytotoxicity against MDA-MB-231 cells, with a reported IC50 value indicating effective induction of apoptosis.

"The introduction of the chloropyrazine moiety plays a crucial role in enhancing the anticancer activity of the compound" .

- Neuropharmacological Applications : Research indicates that compounds with similar structures can act as ligands for dopamine receptors, providing a basis for developing treatments for neuropsychiatric disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.